4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine
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Overview
Description
4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrimidine ring, along with two methyl groups at the 5 and 6 positions. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with acetone and ammonium acetate to form an intermediate, which is then subjected to further reactions to introduce the pyrimidine ring and the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group and the amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 4-Methoxyphenylpiperazine
Comparison
4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine is unique due to its specific structural features, such as the presence of the pyrimidine ring and the methoxyphenyl group. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
792942-46-2 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C13H15N3O/c1-8-9(2)15-13(14)16-12(8)10-4-6-11(17-3)7-5-10/h4-7H,1-3H3,(H2,14,15,16) |
InChI Key |
PJBZXZMCMYVARL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C2=CC=C(C=C2)OC)N)C |
Origin of Product |
United States |
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